N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide
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Overview
Description
DSA7 is a potent c-Src and Abl inhibitor.
Scientific Research Applications
Analytical Separation and Detection
In a study focused on nonaqueous capillary electrophoresis, N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide and its related substances were effectively separated and detected. The research utilized a buffer consisting of 50 mM Tris and 50 mM methanesulfonic acid in methanol, achieving baseline separation of the studied analytes. This method demonstrated promise for the quality control of imatinib mesylate, suggesting potential applications in the separation and analysis of complex chemical mixtures (Ye et al., 2012).
Biological Activity
The compound demonstrated biological activity, as evidenced by its structural similarity to biologically active molecules. For instance, related compounds like thiophene-3-carboxamide derivatives exhibited antibacterial and antifungal activities. Their molecular conformation, locked by intramolecular hydrogen bonding, played a crucial role in their biological activity (Vasu et al., 2005).
Synthesis and Structural Characterization
Research on the synthesis and characterization of related compounds provided insights into their structural properties and potential applications. For example, the study on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of cyclic dipeptidyl ureas, showcasing the versatility of synthetic approaches in exploring different chemical structures (Sañudo et al., 2006).
Application in Medicinal Chemistry
In medicinal chemistry, compounds structurally related to N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide, such as flumatinib, were studied for their metabolism in patients with chronic myelogenous leukemia. This research is crucial for understanding the metabolic pathways and potential therapeutic applications of these compounds (Gong et al., 2010).
properties
CAS RN |
1157857-36-7 |
---|---|
Product Name |
N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide |
Molecular Formula |
C30H24F3N7O2 |
Molecular Weight |
571.5642 |
IUPAC Name |
N-[3-[[3-[4-(4-methoxyanilino)-1,3,5-triazin-2-yl]pyridin-2-yl]amino]-4-methylphenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C30H24F3N7O2/c1-18-8-9-22(37-28(41)19-5-3-6-20(15-19)30(31,32)33)16-25(18)39-26-24(7-4-14-34-26)27-35-17-36-29(40-27)38-21-10-12-23(42-2)13-11-21/h3-17H,1-2H3,(H,34,39)(H,37,41)(H,35,36,38,40) |
InChI Key |
FLZNVZVIUIDCOF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC3=C(C=CC=N3)C4=NC(=NC=N4)NC5=CC=C(C=C5)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DSA7; DSA 7; DSA-7. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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